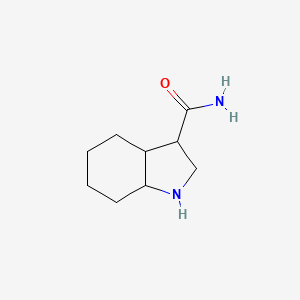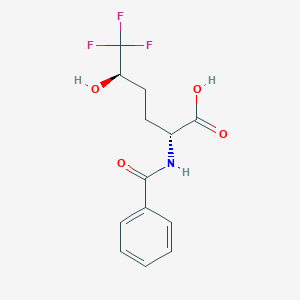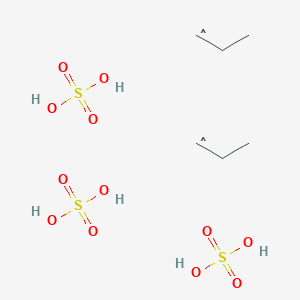![molecular formula C22H16ClNO3 B13145798 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- CAS No. 848679-23-2](/img/structure/B13145798.png)
9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chloro group at the first position, an ethoxyphenylamino group at the eighth position, and two ketone groups at the ninth and tenth positions of the anthracene core. Anthracene derivatives are known for their applications in organic electronics, dyes, and as intermediates in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione typically involves the following steps:
Nitration of Anthracene: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Chlorination: The amino group is then chlorinated to form 1-chloroanthracene.
Amination: The chloro group is substituted with a 4-ethoxyphenylamino group.
Oxidation: Finally, the anthracene core is oxidized to introduce the ketone groups at the ninth and tenth positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of solvents and temperature control is crucial to maintain the stability of intermediates and the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction can convert the ketone groups to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The amino group can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium-catalyzed coupling reactions using ligands and bases.
Major Products
Oxidation: Anthraquinones.
Reduction: Hydroxyanthracenes.
Substitution: Various substituted anthracenes.
Coupling: Extended aromatic systems.
Aplicaciones Científicas De Investigación
1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its photophysical properties.
Dyes and Pigments: Serves as a precursor for the synthesis of dyes and pigments with specific optical properties.
Biological Studies: Investigated for its potential anticancer and antimicrobial activities.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell apoptosis. Additionally, it can inhibit enzymes involved in cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-9,10-anthraquinone: Lacks the ethoxyphenylamino group, making it less versatile in biological applications.
8-((4-ethoxyphenyl)amino)anthracene-9,10-dione: Lacks the chloro group, affecting its reactivity in substitution reactions.
1-Amino-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione: Contains an amino group instead of a chloro group, altering its chemical properties.
Uniqueness
1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione is unique due to the combination of its chloro and ethoxyphenylamino groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
848679-23-2 |
|---|---|
Fórmula molecular |
C22H16ClNO3 |
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
1-chloro-8-(4-ethoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO3/c1-2-27-14-11-9-13(10-12-14)24-18-8-4-6-16-20(18)22(26)19-15(21(16)25)5-3-7-17(19)23/h3-12,24H,2H2,1H3 |
Clave InChI |
KUJMPLWYZJLFBT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
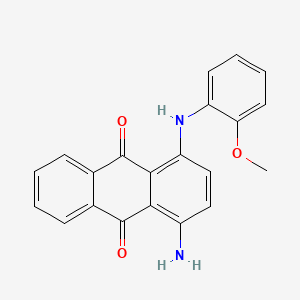
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
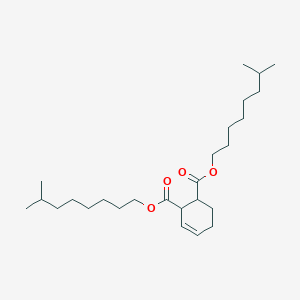
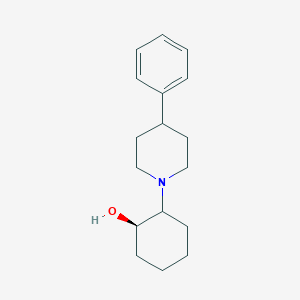
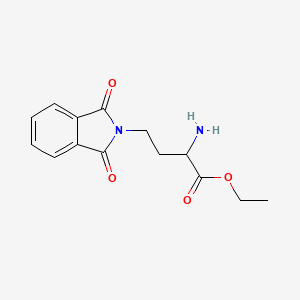

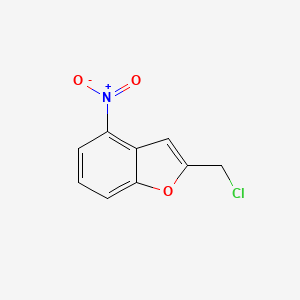

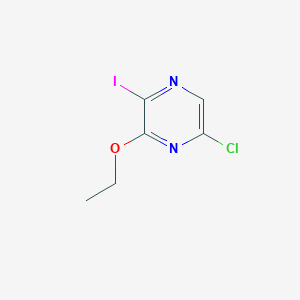
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
